molecular formula C17H23NO5 B12826888 Z-O-tert-butyl-L-trans-4-hydroxyproline

Z-O-tert-butyl-L-trans-4-hydroxyproline

Cat. No.: B12826888
M. Wt: 321.4 g/mol
InChI Key: YCTNIMOEFJORHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Hyp(Tbu)-OH: Z-O-tert-Butyl-L-4-hydroxyproline , is a derivative of hydroxyproline. Hydroxyproline is a non-essential amino acid that plays a crucial role in the stability of collagen. The compound Z-Hyp(Tbu)-OH is often used in peptide synthesis and research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Hyp(Tbu)-OH typically involves the protection of the hydroxyproline’s hydroxyl group with a tert-butyl group. This is followed by the introduction of a benzyloxycarbonyl (Z) group to protect the amino group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and deprotection steps.

Industrial Production Methods: Industrial production of Z-Hyp(Tbu)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions: Z-Hyp(Tbu)-OH undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like trifluoroacetic acid for deprotection of the tert-butyl group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl group, while reduction leads to the regeneration of the hydroxyl group.

Scientific Research Applications

Chemistry: Z-Hyp(Tbu)-OH is widely used in peptide synthesis as a building block

Biology: In biological research, Z-Hyp(Tbu)-OH is used to study the role of hydroxyproline in collagen stability and function. It is also used in the synthesis of collagen mimetic peptides for studying collagen-related diseases.

Medicine: Z-Hyp(Tbu)-OH has potential applications in the development of collagen-based biomaterials for tissue engineering and regenerative medicine. Its incorporation into peptides can improve their stability and bioavailability.

Industry: In the pharmaceutical industry, Z-Hyp(Tbu)-OH is used in the synthesis of peptide-based drugs. Its unique properties make it a valuable tool for developing stable and effective therapeutic peptides.

Mechanism of Action

The mechanism of action of Z-Hyp(Tbu)-OH involves its incorporation into peptides and proteins, where it contributes to the stability and function of these molecules. The tert-butyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The benzyloxycarbonyl group protects the amino group, allowing for selective deprotection and functionalization.

Comparison with Similar Compounds

    L-Hydroxyproline: The parent compound of Z-Hyp(Tbu)-OH, lacking the protective groups.

    Z-Hyp(OMe)-OH: A similar compound with a methoxy group instead of a tert-butyl group.

    Z-Hyp(Boc)-OH: A similar compound with a Boc (tert-butoxycarbonyl) group instead of a tert-butyl group.

Uniqueness: Z-Hyp(Tbu)-OH is unique due to its combination of protective groups, which provide both steric hindrance and selective deprotection capabilities. This makes it a valuable tool in peptide synthesis and research, offering enhanced stability and functionality compared to similar compounds.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-13-9-14(15(19)20)18(10-13)16(21)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTNIMOEFJORHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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